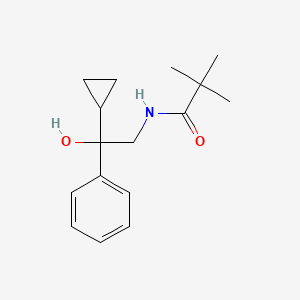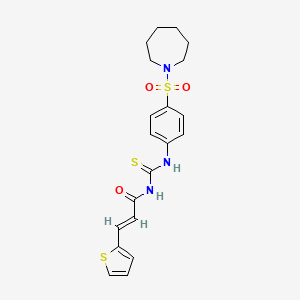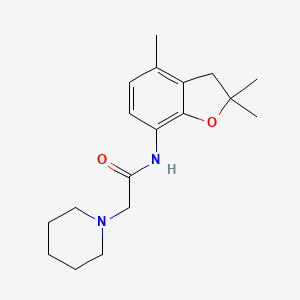
2-Amino-6-ethylsulfanyl-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-ethylsulfanyl-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile is a chemical compound with the molecular formula C16H14N4S . This compound is a part of the 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffold, the derivatives of which are widely used in the synthesis of biologically active compounds .
Synthesis Analysis
The synthesis of 2-amino-6-ethylsulfanyl-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile has been achieved through a pseudo-four component reaction (pseudo-4CR) by condensation of malononitrile molecules with thiols and aldehydes . This synthesis was performed for the first time in 1981 by S. Kambe and co-workers according to a one-pot three-component reaction protocol .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with various functional groups, which can be used to perform further transformations . The pyridine skeleton is a structural part of numerous natural alkaloids, metal complexes, and organic compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound involve the formation of several bonds with concomitant elimination of simple molecules such as water, ammonia, and alcohol . The usefulness of these multicomponent reactions increases many fold when they provide an easy access towards medicinally privileged scaffolds that can act as ligands for structurally diverse biological receptors and consequently assist in drug discovery .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research on the synthesis of heterocyclic compounds highlights the utility of pyridine derivatives, including those similar to 2-amino-6-ethylsulfanyl-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile, in the creation of a variety of chemical structures. These processes often involve reactions with different reagents to produce isoquinoline derivatives, pyrido[2,3-d]pyrimidines, and other fused pyridine derivatives, showcasing the versatility of pyridine-based compounds in synthetic chemistry (Al-Issa, 2012).
Corrosion Inhibition
Pyridine derivatives have been studied for their role in corrosion inhibition, particularly for protecting mild steel in hydrochloric acid environments. These compounds, through adsorption, form protective films on metal surfaces, significantly reducing corrosion. The effectiveness of these inhibitors is quantitatively assessed using techniques such as electrochemical impedance spectroscopy and potentiodynamic polarization, confirming their utility in industrial applications (Ansari, Quraishi, & Singh, 2015).
Molecular Docking and In Vitro Screening
The exploration of novel pyridine and fused pyridine derivatives for their biological activity involves molecular docking and in vitro screening. These studies focus on the interaction of synthesized compounds with target proteins, revealing their potential as antimicrobial and antioxidant agents. Such research underscores the importance of pyridine derivatives in developing new therapeutic agents (Flefel et al., 2018).
Supramolecular Aggregation
Research on supramolecular aggregation investigates the structural and interaction properties of polysubstituted pyridines. These studies reveal how intermolecular interactions, such as C-H...O, C-H...F, and C-H...π, contribute to the stabilization of crystal structures, providing insights into the design of new materials with specific properties (Suresh et al., 2007).
Synthesis of Functionalized Pyridines
The development of methods for synthesizing highly functionalized pyridines demonstrates the chemical versatility of pyridine derivatives. These methods often involve multicomponent reactions that allow for the efficient assembly of complex structures, indicating the significant role of pyridine derivatives in synthetic organic chemistry (Mahmoud & El-Sewedy, 2018).
Future Directions
properties
IUPAC Name |
2-amino-6-ethylsulfanyl-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4S/c1-3-21-16-13(9-18)14(12(8-17)15(19)20-16)11-6-4-10(2)5-7-11/h4-7H,3H2,1-2H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIAZFYLBOPNSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-(ethylsulfanyl)-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2994309.png)
![N-Ethyl-N-[2-oxo-2-[3-oxo-2-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2994310.png)
![3-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2994312.png)




![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2994318.png)
![N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide](/img/structure/B2994320.png)

![N-[[4-(3-Methylpiperidin-1-yl)sulfonylphenyl]methyl]oxirane-2-carboxamide](/img/structure/B2994325.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide](/img/structure/B2994326.png)
![N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2994327.png)